2,4-bis(Benzyloxy)-6-chloropyrimidine
Overview
Description
The compound “2,4-bis(Benzyloxy)-6-chloropyrimidine” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular formula, the positions of the atoms, the types of chemical bonds, and the overall shape of the molecule.Chemical Reactions Analysis
The chemical reactions involving “2,4-bis(Benzyloxy)-6-chloropyrimidine” would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and spectral properties . These properties can be predicted using computational methods or determined experimentally.Scientific Research Applications
Antifungal Activity and Molecular Docking
Background:: Groundnut (Arachis hypogaea L.) is a crucial oilseed crop, but leaf spot disease significantly impacts its yield worldwide. Chemical fungicides have drawbacks, including harm to resident microbiota and health hazards. Biocontrol agents, such as bacteria and actinobacteria, offer an alternative.
Research Findings::- Phenol, 2,4-bis(1,1-dimethylethyl) , present in the extract, effectively attaches to the active site of mitochondrial F1F0 Adenosine triphosphate synthase enzymes in P. atro-olivaceous. This compound could be formulated for eco-friendly treatment of plant fungal diseases .
HSP90 N-Terminal Inhibition
Background:: Heat shock protein 90 (HSP90) plays a critical role in cancer and other diseases. Novel inhibitors are sought for therapeutic purposes.
Research Findings::Structurally Novel Quinoline Derivatives
Background:: Quinoline derivatives have diverse applications, including medicinal chemistry.
Research Findings::Mechanism of Action
Target of Action
The primary target of 2,4-bis(Benzyloxy)-6-chloropyrimidine is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It is involved in the regulation of the conformation and quality of client proteins .
Mode of Action
2,4-bis(Benzyloxy)-6-chloropyrimidine acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to significant degradation of the client proteins AKT and ERK . This interaction results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .
Biochemical Pathways
The inhibition of HSP90 by 2,4-bis(Benzyloxy)-6-chloropyrimidine affects the AKT and ERK pathways . These pathways are crucial for cell survival and proliferation, especially in cancer cells. The degradation of AKT and ERK proteins disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
Its effectiveness at micromolar concentrations suggests it may have good bioavailability
Result of Action
The result of 2,4-bis(Benzyloxy)-6-chloropyrimidine’s action is the inhibition of cell proliferation . It exhibits antiproliferative activity against multiple breast cancer cell lines . This is likely due to the disruption of the AKT and ERK pathways, which are essential for cell survival and proliferation .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2,6-bis(phenylmethoxy)pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHDDCRCEQHMEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-bis(Benzyloxy)-6-chloropyrimidine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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